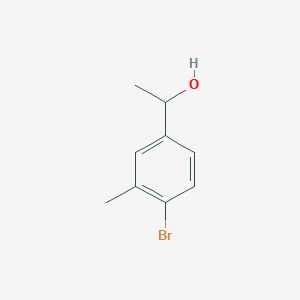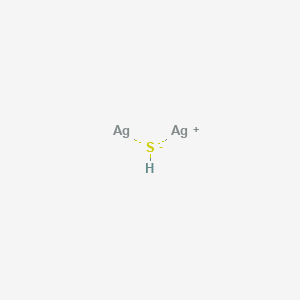
1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT
Übersicht
Beschreibung
1,1,2,4,4-Pentachloro-1,3-butadiene is a halogenated organic compound with the molecular formula C4HCl5. It is a colorless to pale yellow liquid with a characteristic odor. This compound is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation. It is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,4,4-Pentachloro-1,3-butadiene can be synthesized through the chlorination of 1,3-butadiene. The reaction involves the addition of chlorine to 1,3-butadiene under controlled conditions to achieve the desired level of chlorination. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of 1,1,2,4,4-pentachloro-1,3-butadiene involves large-scale chlorination processes. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1,2,4,4-pentachloro-1,3-butadiene.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,4,4-Pentachloro-1,3-butadiene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.
Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform.
Major Products Formed
The major products formed from the reactions of 1,1,2,4,4-pentachloro-1,3-butadiene depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while addition reactions with thiols can produce thioether derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,2,4,4-Pentachloro-1,3-butadiene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,1,2,4,4-pentachloro-1,3-butadiene involves its interaction with nucleophiles and electrophiles. The compound’s multiple chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,4,4-Pentachloro-1,3-butadiene: Similar in structure but differs in the position of chlorine atoms.
Hexachloro-1,3-butadiene: Contains an additional chlorine atom compared to 1,1,2,4,4-pentachloro-1,3-butadiene.
1,2,3,4,4-Pentachloro-1,3-butadiene-1-carbonitrile: Contains a nitrile group in addition to the chlorine atoms.
Uniqueness
1,1,2,4,4-Pentachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
IUPAC Name |
1,1,2,4,4-pentachlorobuta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBDVFCOCLEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943961 | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21400-41-9, 55880-77-8 | |
| Record name | 1,3-Butadiene, 1,1,2,4,4-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene, pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,4,4-pentachlorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)




![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)







